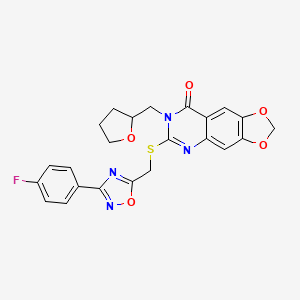
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylquinolin-6-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects
A study by Perković et al. (2016) found that urea derivatives with hydroxy group or halogen atoms exhibited moderate antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cell line. These derivatives were prepared using benzotriazole as a synthon and evaluated for their biological activity. Notably, a p-fluoro derivative showed promise as a lead compound in the development of breast carcinoma drugs, given its high activity, selectivity, and adherence to drug development rules (Perković et al., 2016).
DNA-Binding Properties
Garofalo et al. (2010) synthesized various N-alkylanilinoquinazoline derivatives and evaluated them for their potential as DNA intercalating agents. Their study revealed significant DNA interaction with these compounds, indicating their potential as pharmacophores to bind to DNA through an intercalative binding process (Garofalo et al., 2010).
Potential as Antitumor Agents
Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs) as anticancer drug candidates. They synthesized novel 2-PQs and evaluated their cytotoxic activity, finding significant inhibitory activity against tumor cell lines. One of the analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showed selective inhibition of certain cancer cell lines, suggesting its potential as a clinical candidate for cancer treatment (Chou et al., 2010).
Antibacterial Activities
A study by Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones to evaluate their antibacterial activities. They found that certain synthesized compounds exhibited extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their potential as powerful antibacterial agents (Kuramoto et al., 2003).
Eigenschaften
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c24-14-5-3-13(4-6-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-2-1-7-30-15/h3-6,8-9,15H,1-2,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUQUQNFRLYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

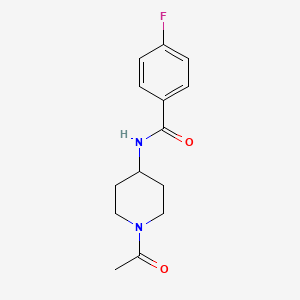


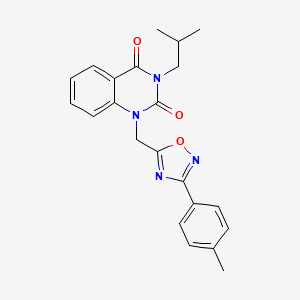
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2693548.png)
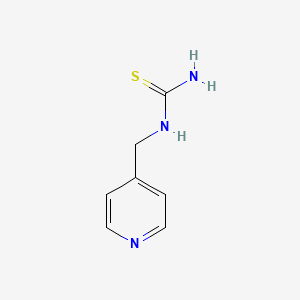
![6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2693550.png)
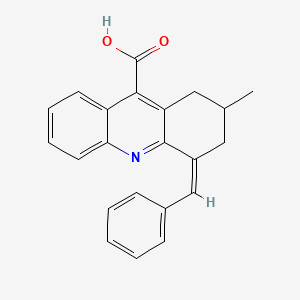
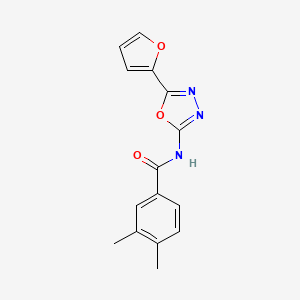
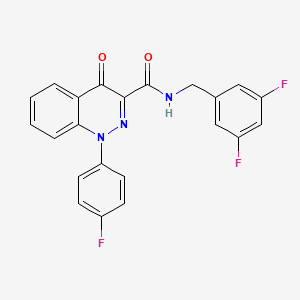
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)


